4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c1-12-9-14(19)3-4-17(12)26(22,23)20-7-5-15(6-8-20)25-16-10-13(2)24-18(21)11-16/h3-4,9-11,15H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGBWMJWZJLBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.9 g/mol . It features several functional groups including a sulfonamide, piperidine, and pyranone moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN2O3S |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 2034331-14-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with cellular targets such as tubulin, which is critical for mitosis. Molecular docking studies indicate favorable binding affinities with proteins involved in cancer pathways.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide group is particularly noted for its role in enzyme inhibition related to bacterial growth .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in neurodegenerative diseases and urinary tract infections respectively .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Anticancer Studies : A study highlighted the efficacy of a structurally similar sulfonamide derivative in inhibiting tumor growth in vitro. The mechanism was linked to apoptosis induction in cancer cells.
- Enzyme Inhibition : Research demonstrated that derivatives with piperidine rings showed significant inhibition of AChE, indicating potential use in treating Alzheimer's disease .
- Antibacterial Activity : Compounds bearing the sulfonamide moiety were tested against multiple bacterial strains, showing promising results in inhibiting growth and survival rates .
Comparison with Similar Compounds
Key Observations
Core Heterocycle Differences :
- The target compound’s pyran-2-one core contrasts with urea (14d) and pyrimidine (HR444835) analogs. Pyran-2-one derivatives are associated with bioactivity in kinase inhibition and anti-inflammatory pathways, while urea-linked compounds (e.g., 14d) often target G-protein-coupled receptors .
- The bromothiophene-substituted analog (BJ00944) shares the pyran-2-one core but introduces a bromothiophene sulfonyl group, which may enhance halogen bonding interactions in target binding .
Compound 14d’s 4-fluorophenyl group lacks the additional methyl substituent, reducing steric hindrance and possibly altering binding kinetics .
Synthetic Accessibility :
- Yields for urea-linked analogs (e.g., 14d, 35.2–55.2%) suggest moderate synthetic efficiency under conditions involving sodium hydride-mediated coupling and thiourea formation . The target compound’s synthesis likely follows similar protocols but may face challenges due to its bulky 2-methyl group.
Physicochemical and Functional Comparisons
Lipophilicity and Solubility
- The pyran-2-one core contributes to moderate polarity, while the 4-fluoro-2-methylphenyl group increases lipophilicity. This balance may favor oral bioavailability compared to the more polar urea derivative 14d .
- The bromothiophene analog (BJ00944) has a higher molecular weight (434.33 g/mol) and bromine atom, which may reduce aqueous solubility but enhance membrane permeability .
Q & A
Synthesis and Optimization
Basic Question: What are the standard synthetic routes for preparing 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and how can purity be ensured? Methodological Answer:
- Synthetic Routes : Common methods include nucleophilic substitution for sulfonyl group attachment and coupling reactions for piperidine-pyranone linkage. For example, sulfonylation of piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) followed by etherification with the pyranone moiety .
- Purity Assurance : Purification via column chromatography or crystallization, validated by HPLC (>99% purity) and spectroscopic consistency (¹H/¹³C NMR, IR). Low-yield steps (e.g., 19% in analogous syntheses) require iterative solvent/base optimization .
Advanced Question: How can researchers address low yields in multi-step syntheses of structurally similar compounds, such as sulfonylated piperidine derivatives? Methodological Answer:
- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, catalysts). For instance, adjusting reaction time and solvent polarity improved yields from 19% to 67% in related pyridin-2-one syntheses .
- Intermediate Monitoring : Employ real-time FTIR or LC-MS to identify bottlenecks (e.g., unstable intermediates) and adjust reaction conditions dynamically .
Analytical Characterization
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- Core Techniques : ¹H/¹³C NMR for backbone verification, ¹⁹F NMR for fluorophenyl group confirmation, and IR for sulfonyl (S=O, ~1350 cm⁻¹) and lactone (C=O, ~1700 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns .
Advanced Question: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR spectra? Methodological Answer:
- Dynamic NMR : Assess rotational barriers (e.g., hindered piperidine ring conformation) by variable-temperature NMR .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .
Biological Activity Assessment
Basic Question: What in vivo models are suitable for evaluating the compound’s analgesic or neurological activity? Methodological Answer:
- Rodent Models : Use Sprague-Dawley rats or CD-1 mice in hot-plate/tail-flick tests for acute analgesia. Dose-response curves (10–100 mg/kg) and ANOVA for statistical significance .
- Behavioral Assays : Open-field or rotarod tests to screen for CNS side effects .
Advanced Question: How can researchers elucidate the compound’s mechanism of action when initial receptor-binding assays are inconclusive? Methodological Answer:
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways .
- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID: SL6) to model interactions with sulfonyl-preferring enzymes like COX-2 .
Safety and Handling
Basic Question: What safety protocols are essential for handling sulfonylated piperidine derivatives? Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and fume hoods for synthesis. Avoid inhalation (H313 hazard) and skin contact (H290 risk) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Question: How should reactive intermediates (e.g., sulfonic acid derivatives) be stabilized during synthesis? Methodological Answer:
- In Situ Quenching : Add scavengers like polymer-supported amines to trap reactive byproducts .
- Low-Temperature Techniques : Conduct sulfonylation at –20°C to minimize decomposition .
Environmental Impact
Basic Question: What guidelines exist for environmentally responsible disposal of this compound? Methodological Answer:
- Waste Classification : Follow OECD 302B for biodegradability testing. Incinerate non-degradable waste at >850°C with scrubbers .
Advanced Question: How can researchers assess the compound’s ecological persistence and bioaccumulation potential? Methodological Answer:
- QSAR Modeling : Predict logP and BCF using EPI Suite or TEST software .
- Microcosm Studies : Track degradation in soil/water systems via LC-MS/MS and ¹⁴C-labeling .
Data Analysis and Interpretation
Basic Question: What statistical methods are appropriate for analyzing pharmacological data? Methodological Answer:
- GraphPad Prism : Use nonlinear regression for IC₅₀ calculations and two-way ANOVA for dose/time effects .
Advanced Question: How should conflicting bioactivity data between in vitro and in vivo studies be reconciled? Methodological Answer:
- Pharmacokinetic Modeling : Assess bioavailability and tissue distribution using PBPK models .
- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS .
Structure-Activity Relationships (SAR)
Basic Question: How do substituents on the piperidine or pyranone rings influence bioactivity? Methodological Answer:
- Comparative Studies : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Analogues with bulkier substituents showed reduced COX-2 inhibition .
Advanced Question: Can computational methods predict the impact of structural modifications on target binding? Methodological Answer:
- MD Simulations : Run 100-ns simulations to compare binding free energies (ΔG) of analogues .
- Free-Wilson Analysis : Quantify substituent contributions to activity using QSAR datasets .
Crystallography and Conformational Analysis
Basic Question: How can X-ray crystallography aid in structural validation? Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from ethanol/water. Publish CIF files in Acta Crystallographica .
Advanced Question: How does the compound’s crystal packing affect its solubility or stability? Methodological Answer:
- Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., π-stacking of fluorophenyl groups) .
- Polymorph Screening : Test solvents (DMF, acetone) to isolate metastable forms with enhanced dissolution rates .
Tables
Table 1. Key Synthetic Parameters for Analogous Compounds
Table 2. Comparative Bioactivity of Structural Analogues
| Compound | Target | IC₅₀ (nM) | Structural Feature | Reference |
|---|---|---|---|---|
| 4p (Heptafluoropropyl) | COX-2 | 450 | Bulky fluorinated substituent | |
| 6 (Trifluoromethyl) | 5-HT₂A receptor | 120 | Compact pyridinone core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
